1-Methyl-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole
Description
1-Methyl-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at the 1-position and a 6-oxabicyclo[3.1.0]hexan-1-yl moiety at the 5-position. The bicyclic system introduces a fused oxirane (epoxide) and cyclopropane ring, contributing to unique steric and electronic properties.
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
1-methyl-5-(6-oxabicyclo[3.1.0]hexan-1-yl)pyrazole |
InChI |
InChI=1S/C9H12N2O/c1-11-7(4-6-10-11)9-5-2-3-8(9)12-9/h4,6,8H,2-3,5H2,1H3 |
InChI Key |
UOICFYFATRYHCZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C23CCCC2O3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Methyl-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole involves multiple steps. One common synthetic route includes the cycloaddition of appropriate precursors under controlled conditions. The reaction conditions often involve the use of photochemistry to facilitate the formation of the bicyclic structure . Industrial production methods may vary, but they typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Methyl-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Methyl-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Research involving this compound includes its potential use in drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of 1-Methyl-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Different Substituents
- 4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-(methoxymethyl)-1H-pyrazole (CAS 926232-21-5): Substituents: Bromo at position 4, methoxymethyl at position 1, and a 3,6-dioxabicyclo[3.1.0]hexane group at position 5. Molecular Formula: C₉H₁₁BrN₂O₃ (MW: 283.11 g/mol). Key Differences: The bromine atom enhances electrophilic reactivity, while the methoxymethyl group increases hydrophilicity compared to the target compound.
3-(Chloromethyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole :
- Substituents : Chloromethyl at position 3, trifluoromethyl at position 5.
- Key Differences : The electron-withdrawing trifluoromethyl group enhances metabolic stability, while the chloromethyl substituent offers a site for further functionalization. The absence of a bicyclic system reduces steric hindrance, favoring planar molecular conformations .
Analogues with Modified Bicyclic Systems
- 1-Methyl-5-{4-methyl-7-oxabicyclo[4.1.0]heptan-1-yl}-1H-pyrazole: Structure: Features a 7-membered bicyclo[4.1.0]heptane system with an oxygen atom. The additional methyl group may enhance lipophilicity .
EN300-798841-({6-oxabicyclo[3.1.0]hexan-3-yl}methyl)-1H-pyrazole :
- Structure : A methylene linker connects the pyrazole to the bicyclic system.
- Key Differences : The spacer group increases conformational flexibility, which could influence binding affinity in biological systems. The molecular weight is higher (estimated ~210 g/mol) due to the additional methylene unit .
Physicochemical and Reactivity Comparisons
- Reactivity: The epoxide in the 6-oxabicyclo system of the target compound may undergo ring-opening reactions under acidic or nucleophilic conditions, unlike non-oxygenated analogues.
- Solubility : Compounds with polar substituents (e.g., methoxymethyl in ) exhibit higher aqueous solubility compared to the target compound’s hydrophobic bicyclic group.
Research Findings and Implications
- Synthetic Challenges : The incorporation of bicyclic systems into pyrazoles often requires multi-step protocols, such as epoxidation of pre-formed cyclopropane intermediates or photochemical cycloadditions .
- Biological Relevance : Pyrazole derivatives with bicyclic ethers are less explored than aryl-substituted analogues but may offer improved bioavailability due to balanced lipophilicity and metabolic stability .
Biological Activity
1-Methyl-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 1-Methyl-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole can be represented as follows:
- Molecular Formula: CHNO
- Molecular Weight: 177.23 g/mol
This compound features a pyrazole ring fused with a bicyclic structure, which is hypothesized to contribute to its biological activity.
Biological Activity Overview
Research has indicated that 1-Methyl-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole exhibits various biological activities, including:
- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
- Antioxidant Activity: The compound has shown promise in scavenging free radicals, suggesting potential applications in oxidative stress-related conditions.
The exact mechanisms through which 1-Methyl-5-{6-oxabicyclo[3.1.0]hexan-1-yl}-1H-pyrazole exerts its effects are still under investigation. However, several hypotheses include:
- Interaction with Enzymes: It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular responses.
- Receptor Modulation: The compound might act on neurotransmitter receptors, influencing neurological functions and offering potential therapeutic benefits for neurodegenerative diseases.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
Table 1: Summary of Key Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
